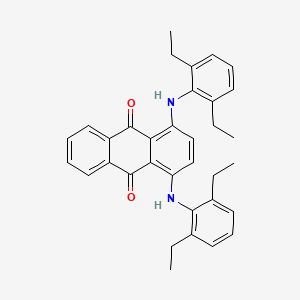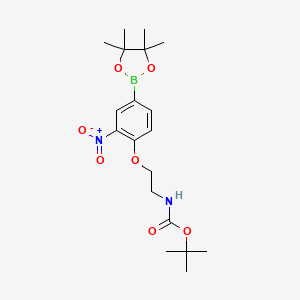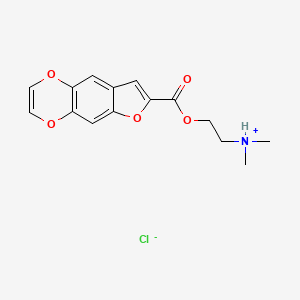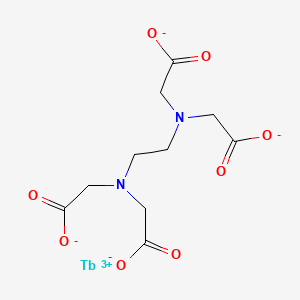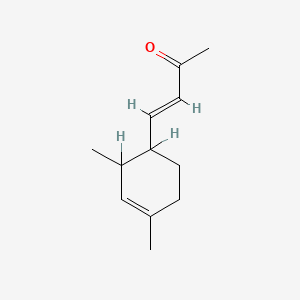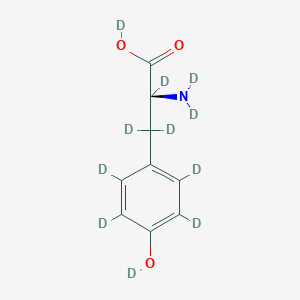
L-Tyrosine-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine-d11 is a deuterated form of L-Tyrosine, an aromatic amino acid. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine .
準備方法
Synthetic Routes and Reaction Conditions
L-Tyrosine-d11 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, phenol, pyruvate, and ammonia can be used as starting materials, with the reaction catalyzed by tyrosine phenol lyase . Another method involves the microbial fermentation of genetically engineered Escherichia coli strains that produce L-Tyrosine, followed by the incorporation of deuterium during the fermentation process .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-Tyrosine, which is then extracted and purified. The incorporation of deuterium can be achieved by using deuterated water (D2O) in the fermentation broth . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
L-Tyrosine-d11 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol or aldehyde derivatives.
Substitution: The hydroxyl group on the aromatic ring can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: L-DOPA, dopamine, norepinephrine, and epinephrine.
Reduction: L-Tyrosine alcohol and L-Tyrosine aldehyde.
Substitution: Various halogenated and nitrated derivatives of L-Tyrosine.
科学的研究の応用
L-Tyrosine-d11 has a wide range of scientific research applications:
作用機序
L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .
類似化合物との比較
Similar Compounds
L-Phenylalanine: Another aromatic amino acid that serves as a precursor for L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor for dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness
L-Tyrosine-d11 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and mass spectrometry. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4 |
InChIキー |
OUYCCCASQSFEME-VQWUOSHWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


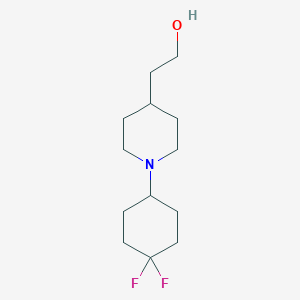
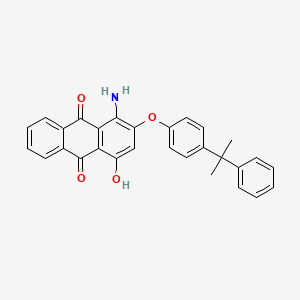
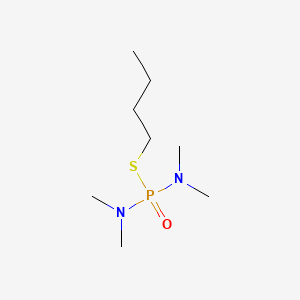
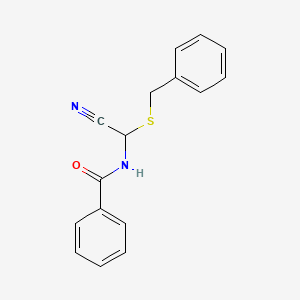
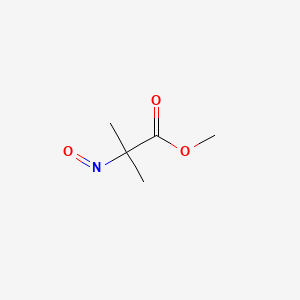
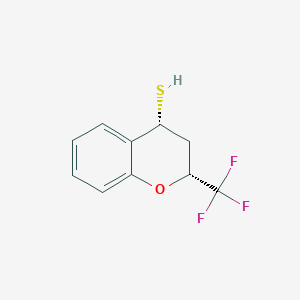
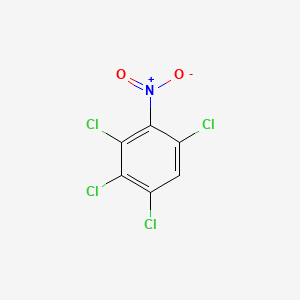
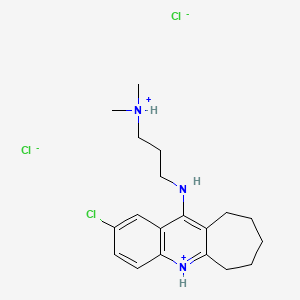
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
